3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal

Catalog No.
S15935005
CAS No.
371148-19-5
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal

CAS Number

371148-19-5

Product Name

3-{Bicyclo[2.2.1]hept-5-EN-2-YL}propanal

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enyl)propanal

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h3-5,8-10H,1-2,6-7H2

InChI Key

OQRPTSQRBUFJKP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CCC=O

3-{Bicyclo[2.2.1]hept-5-en-2-yl}propanal is an organic compound characterized by its unique bicyclic structure derived from norbornane, which features an aldehyde functional group. The molecular formula of this compound is C10H16OC_{10}H_{16}O, and it has a molecular weight of approximately 152.2 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural characteristics and reactivity profile .

, including:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol, 3-{bicyclo[2.2.1]heptan-2-yl}propanol.
  • Substitution: This compound can participate in nucleophilic substitution reactions at the carbon of the aldehyde group, leading to various substituted derivatives depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents.

The synthesis of 3-{bicyclo[2.2.1]hept-5-en-2-yl}propanal typically involves several key steps:

  • Starting Material: The process begins with norbornene.
  • Hydroformylation: Norbornene undergoes hydroformylation, introducing a formyl group (-CHO) into the molecule. This reaction is usually catalyzed by transition metal complexes, often rhodium-based catalysts, under high pressure conditions involving carbon monoxide and hydrogen.
  • Reduction: The resulting formylated product is subsequently reduced to yield 3-{bicyclo[2.2.1]heptan-2-yl}propanal.

In industrial settings, these methods are scaled up using continuous flow reactors and advanced catalytic systems to optimize yield and purity .

3-{Bicyclo[2.2.1]hept-5-en-2-yl}propanal has several applications:

  • Organic Synthesis: It serves as a building block in the synthesis of complex bicyclic compounds.
  • Biological Research: Investigated for its potential interactions with biomolecules.
  • Pharmaceutical Development: Explored as a precursor for novel pharmaceuticals.
  • Industrial Use: Employed in the production of specialty chemicals with unique properties .

Currently, specific interaction studies involving 3-{bicyclo[2.2.1]hept-5-en-2-yl}propanal are scarce, limiting our understanding of its biological mechanisms and potential therapeutic effects. Further research is required to elucidate how this compound interacts with cellular targets and its implications in medicinal chemistry.

Several compounds share structural similarities with 3-{bicyclo[2.2.1]hept-5-en-2-yl}propanal:

Compound NameFunctional GroupUnique Features
3-{Bicyclo[2.2.1]heptan-2-yl}propanoic acidCarboxylic acidContains a carboxylic acid group instead of an aldehyde
3-{Bicyclo[2.2.1]heptan-2-yl}propanolAlcoholFeatures an alcohol group instead of an aldehyde
2-Methyl-3-methylenebicyclo[2.2.1]heptan-2-ylpropanalAldehydeA stereoisomer with a different substitution pattern

Uniqueness

The uniqueness of 3-{bicyclo[2.2.1]heptan-2-yl}propanal lies in its specific bicyclic structure combined with the presence of an aldehyde functional group, which distinguishes it from other similar compounds that contain different functional groups such as carboxylic acids or alcohols .

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

Explore Compound Types